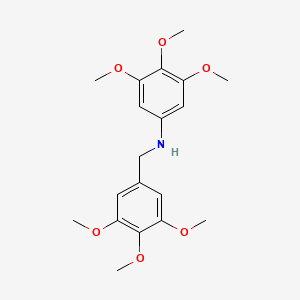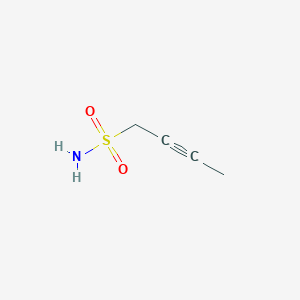![molecular formula C16H28N2O4 B3232431 Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate CAS No. 1341035-11-7](/img/structure/B3232431.png)
Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate
Descripción general
Descripción
Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate, also known as TBOA, is a chemical compound that has been widely used in scientific research. TBOA has been found to have a variety of applications in the field of neuroscience, particularly in the study of glutamate transporters.
Mecanismo De Acción
Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate works by inhibiting the activity of glutamate transporters, which are responsible for the uptake of glutamate in the brain. Glutamate is an important neurotransmitter that is involved in a variety of physiological processes, including learning and memory. By inhibiting glutamate transporters, Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate can increase the concentration of glutamate in the brain, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate has been found to have a variety of biochemical and physiological effects. Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate has been shown to increase the concentration of glutamate in the brain, which can lead to an increase in the activity of glutamate receptors. This can lead to a variety of physiological effects, including increased synaptic plasticity, enhanced learning and memory, and increased neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate has several advantages for use in lab experiments. Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate is a potent inhibitor of glutamate transporters, which makes it a useful tool for studying the role of glutamate in the brain. Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate is also highly stable and pure, which makes it easy to work with in the lab. However, there are also several limitations to using Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate in lab experiments. Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate is a complex chemical compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate can have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate. One area of research is to investigate the role of glutamate transporters in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is to develop new compounds that are more potent and selective inhibitors of glutamate transporters. Additionally, research could be conducted to investigate the biochemical and physiological effects of Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate in different regions of the brain and in different cell types. Overall, Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate has the potential to be a valuable tool for investigating the role of glutamate in the brain and for developing new treatments for neurological disorders.
Aplicaciones Científicas De Investigación
Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate has been widely used in scientific research, particularly in the field of neuroscience. Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate has been found to be a potent inhibitor of glutamate transporters, which are responsible for the uptake of glutamate in the brain. Glutamate is an important neurotransmitter that is involved in a variety of physiological processes, including learning and memory. By inhibiting glutamate transporters, Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate can increase the concentration of glutamate in the brain, which can lead to a variety of physiological effects.
Propiedades
IUPAC Name |
6-O-tert-butyl 3a-O-ethyl (3aR,8aR)-1,2,3,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-3a,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-21-13(19)16-7-9-18(14(20)22-15(2,3)4)8-6-12(16)10-17-11-16/h12,17H,5-11H2,1-4H3/t12-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDROUGXTKMAWFF-LRDDRELGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(CCC1CNC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12CCN(CC[C@H]1CNC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Bromoethyl)sulfanyl]oxane](/img/structure/B3232361.png)
![2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine](/img/structure/B3232373.png)

![Pentanoic acid, 5-[4-(hydroxymethyl)-3,5-dimethoxyphenoxy]-](/img/structure/B3232395.png)


![3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid](/img/structure/B3232412.png)
![6-(2-methylbenzyl)-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3232417.png)
![Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B3232424.png)

![Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B3232450.png)

